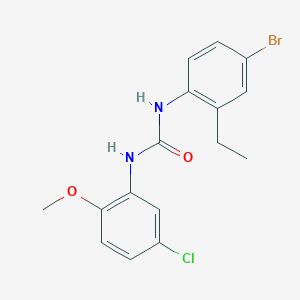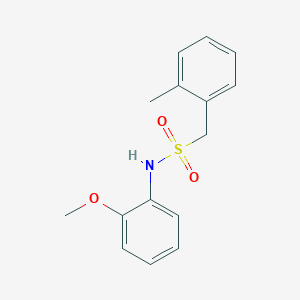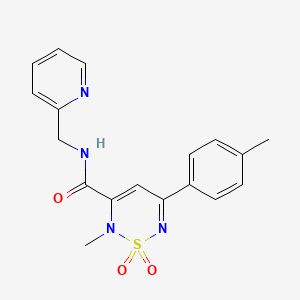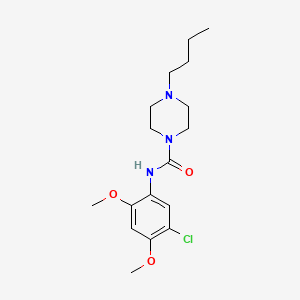
1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea
概要
説明
1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine, chlorine, and methoxy groups in its structure suggests potential biological activity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. A common synthetic route might include:
Starting Materials: 4-Bromo-2-ethylaniline and 5-Chloro-2-methoxyaniline.
Reaction with Isocyanates: The aniline derivatives are reacted with isocyanates under controlled conditions to form the urea derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at elevated temperatures (50-100°C) and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms (bromine and chlorine), the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of amines.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea would depend on its specific application. Generally, such compounds may interact with biological targets through:
Binding to Enzymes or Receptors: Inhibiting or modulating their activity.
Interfering with Cellular Pathways: Affecting signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
1-(4-Bromo-2-ethylphenyl)-3-(5-chlorophenyl)urea: Lacks the methoxy group.
1-(4-Bromo-2-ethylphenyl)-3-(5-methoxyphenyl)urea: Lacks the chlorine atom.
1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)thiourea: Contains a sulfur atom instead of oxygen in the urea linkage.
Uniqueness
1-(4-Bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to the combination of bromine, chlorine, and methoxy groups, which may confer distinct biological and chemical properties compared to its analogs.
特性
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-3-10-8-11(17)4-6-13(10)19-16(21)20-14-9-12(18)5-7-15(14)22-2/h4-9H,3H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXSJMXVRIQJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4-nitro-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4727352.png)
![4-chloro-N-[3-(4-morpholinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4727368.png)

![3-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4727374.png)
![4-chloro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4727381.png)
![2-[(4-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4727388.png)
![ETHYL 2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B4727394.png)

![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinyl)benzyl]glycinamide](/img/structure/B4727416.png)

![N-[4-(allyloxy)phenyl]-N'-cyclopropylethanediamide](/img/structure/B4727426.png)
![N-(3-chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4727434.png)


